Product packaging for 5-hydroxyflavanone(Cat. No.:CAS No. 22701-17-3)

5-hydroxyflavanone

Cat. No.: B600477
CAS No.: 22701-17-3
M. Wt: 240.25
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxyflavanone (CAS Number: 4250-77-5) is a flavonoid of interest in biochemical and proteomics research. This compound belongs to the class of organic compounds known as flavanones. A study investigating the vasorelaxing effects of various flavonoids identified this compound as one of the compounds that produced a full vasorelaxing effect on isolated rat aortic rings. The research further suggested that the vasodilatory activity of this compound may involve the activation of potassium channels, specifically calcium-activated potassium channels . Please note that the available data on the specific research applications and mechanistic actions of this compound is currently limited. The information on its vasorelaxant properties is derived from a single study, and further research is needed to fully elucidate its mechanisms and potential applications. Researchers are advised to consult the primary scientific literature for the most current findings. This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12O3 B600477 5-hydroxyflavanone CAS No. 22701-17-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22701-17-3

Molecular Formula

C15H12O3

Molecular Weight

240.25

IUPAC Name

5-hydroxy-2-phenyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C15H12O3/c16-11-7-4-8-13-15(11)12(17)9-14(18-13)10-5-2-1-3-6-10/h1-8,14,16H,9H2

SMILES

C1C(OC2=CC=CC(=C2C1=O)O)C3=CC=CC=C3

Synonyms

2,3-Dihydro-5-hydroxy-2-phenyl-4H-1-benzopyran-4-one

Origin of Product

United States

Occurrence, Isolation, and Botanical Significance

Natural Abundance and Plant Sources

5-hydroxyflavanone is a naturally occurring compound found in a variety of plants. mdpi.combiosynth.com Its discovery is notably associated with species from the genera Primula (primroses) and Dionysia, where it has been identified as a key constituent. researchgate.netmdpi.com The presence of this compound and related "Primula-type flavonoids" is considered a unique characteristic of the genus Primula and its close relatives. univie.ac.at

Beyond the Primulaceae family, this compound has been isolated from a diverse range of other plant species. These include the stem bark of Garcinia malaccensis, various parts of Dactylorhiza maculata, and has been reported in Lophomyrtus bullata and Conchocarpus heterophyllus. nih.govbiocrick.comresearchgate.net The compound is often found as part of the plant's secondary metabolites, which play various roles in protecting the plant. mdpi.com

Table 1: Plant Sources of this compound

GenusSpeciesFamilyPlant Part
PrimuladenticulataPrimulaceaeLeaves, Exudates
PrimulaverticillataPrimulaceaeExudates
DionysiatapetodesPrimulaceaeWooly Farina (Exudate)
GarciniamalaccensisClusiaceaeStem Bark
DactylorhizamaculataOrchidaceaeNot specified
LophomyrtusbullataMyrtaceaeNot specified
ConchocarpusheterophyllusRutaceaeNot specified
ImperatacylindricaPoaceaeRhizome

This table is generated based on data from multiple sources. univie.ac.atnih.govbiocrick.commdpi.compensoft.netbiorxiv.org

Geographic and Species-Specific Distribution in Phytochemistry

The phytochemical distribution of this compound is closely linked to the geographic location of its plant sources. The genus Primula is widespread, primarily inhabiting the cold and temperate regions of the Northern Hemisphere, with many species found across Europe. unipi.it Dionysia species are predominantly found in the mountainous regions of central Asia. biorxiv.orgnih.gov The occurrence of this compound and other unusual substituted flavones in the farinose (powdery) or wooly exudates of these plants is a significant chemotaxonomic marker. univie.ac.atbiorxiv.org

For instance, chemical profiling of Primula denticulata has confirmed the presence of this compound alongside other related flavonoids like 5,8-dihydroxyflavone and 2'-hydroxyflavone. pensoft.net Similarly, a complex exudate profile from Primula verticillata, a species distributed from Turkey to Northern India, revealed flavonoids based on a 5-hydroxyflavone (B191505) structure. univie.ac.at In Dionysia tapetodes, the wooly fibers extruded by glandular trichomes are composed of a mixture of flavone (B191248) derivatives, including hydroxyflavones, which contrasts with the powdery farina of some Primula species that is almost entirely flavone. biorxiv.orgnih.gov The specific composition of these flavonoid exudates can vary even between closely related species. nih.gov

Methodologies for Extraction and Isolation of this compound

The isolation of this compound from plant material involves standard phytochemical techniques used for flavonoid extraction. Flavonoids are phenolic compounds and are typically extracted from plant tissues using solvents that can solubilize them.

General extraction of flavonoids often begins with the use of solvents like ethanol (B145695), methanol (B129727), or aqueous mixtures of these alcohols. e3s-conferences.org Traditional methods such as maceration (soaking the plant material in a solvent at room temperature), percolation (passing a solvent through the plant material), and Soxhlet extraction (continuous extraction with a hot solvent) are commonly employed to create a crude extract. e3s-conferences.orgslideshare.net

Following the initial extraction, a series of purification and isolation steps are required to obtain pure this compound. A specific example includes the isolation of 5-hydroxyflavone from the petroleum ether extract of Imperata cylindrica rhizomes. mdpi.com In this case, the final purification was achieved using gel filtration chromatography on a Sephadex LH-20 column, with a mixture of dichloromethane (B109758) and methanol as the eluting solvent system. mdpi.com Preparative chromatography has also been successfully used to isolate this compound from extracts of Dactylorhiza maculata. researchgate.net These chromatographic techniques separate the compounds in the crude extract based on their physical and chemical properties, allowing for the isolation of the target molecule.

Table 2: Methodologies for Extraction and Isolation of Flavonoids like this compound

StepMethodDescription
Initial Extraction Maceration, Percolation, Soxhlet ExtractionThe plant material is treated with a suitable solvent (e.g., ethanol, methanol, petroleum ether) to create a crude extract containing a mixture of phytochemicals.
Purification & Isolation Column ChromatographyThe crude extract is passed through a stationary phase (e.g., silica (B1680970) gel, Sephadex LH-20) in a column. A mobile phase (solvent system) carries the components at different rates, leading to separation.
Purification & Isolation Preparative Thin-Layer Chromatography (pTLC)A variation of TLC used to separate and purify larger quantities of a compound from a mixture.
Purification & Isolation Gel Filtration ChromatographyA size-exclusion chromatography technique where molecules are separated based on their size. Sephadex LH-20 is a common medium for separating flavonoids.

This table summarizes common techniques described in the literature. researchgate.netmdpi.come3s-conferences.org

Biosynthesis and Biotransformation Pathways

Chalcone (B49325) Isomerase (CHI)-Mediated Biosynthesis of 5-Hydroxyflavanone

The biosynthesis of this compound is a critical step in the flavonoid pathway, primarily catalyzed by the enzyme chalcone isomerase (CHI). This enzyme facilitates the stereospecific cyclization of a chalcone precursor into the corresponding flavanone (B1672756). frontiersin.org Although this isomerization can occur spontaneously, CHI can accelerate the reaction rate by a factor of up to 107. mdpi.com The process begins with the formation of 2′,4,4′,6′-tetrahydroxychalcone (naringenin chalcone) by chalcone synthase (CHS). mdpi.com CHI then acts upon this substrate to produce (2S)-naringenin, a specific stereoisomer of 5,7,4′-trihydroxyflavanone, which serves as a key intermediate for the synthesis of other flavonoids. oup.com

Plant chalcone isomerases are broadly categorized into four types, with Type I and Type II being the catalytically active forms. mdpi.com

Type I Chalcone Isomerases: These enzymes are widespread in vascular plants and exhibit high specificity. mdpi.comfrontiersin.org They exclusively catalyze the isomerization of 6′-hydroxychalcones, such as naringenin (B18129) chalcone, to produce 5-hydroxyflavanones like (2S)-naringenin. oup.comnih.gov The functional CHI gene TT5 in Arabidopsis is essential for the biosynthesis of anthocyanins and other flavonoids, highlighting the importance of this enzyme type. nih.gov

Type II Chalcone Isomerases: Primarily found in leguminous plants, Type II CHIs have a broader substrate specificity compared to their Type I counterparts. mdpi.comoup.com They can isomerize both 6′-hydroxychalcones (like naringenin chalcone) to form 5-hydroxyflavanones and 6′-deoxychalcones (like isoliquiritigenin) to produce 5-deoxyflavanones (e.g., liquiritigenin). nih.govresearchgate.netfrontiersin.org This dual activity is fundamental for the production of legume-specific isoflavonoids and other 5-deoxyflavonoids. nih.gov The difference in substrate preference between Type I and Type II CHIs is determined by specific amino acid residues within the enzyme's active site. frontiersin.org

Table 1: Comparison of Type I and Type II Chalcone Isomerases

Feature Type I CHI Type II CHI
Distribution Ubiquitous in vascular plants. mdpi.comfrontiersin.org Primarily found in leguminous plants. mdpi.comoup.com
Substrate(s) 6′-hydroxychalcone (e.g., naringenin chalcone). oup.comnih.gov 6′-hydroxychalcone and 6′-deoxychalcone (e.g., isoliquiritigenin). nih.govresearchgate.netfrontiersin.org
Product(s) This compound (e.g., (2S)-naringenin). oup.comnih.gov This compound and 5-deoxyflavanone (e.g., liquiritigenin). nih.govresearchgate.netfrontiersin.org
Biological Role General flavonoid biosynthesis. frontiersin.org General and legume-specific flavonoid (isoflavonoid) biosynthesis. frontiersin.orgnih.gov

The production of this compound is a tightly controlled process, regulated at both the genetic and enzymatic levels to meet the plant's developmental and environmental needs.

Genetic Regulation: The expression of genes encoding flavonoid biosynthetic enzymes, including chalcone isomerase, is modulated by a complex network of transcription factors. biotech-asia.org The primary regulators belong to the MYB, bHLH, and WD40 protein families, which can form a ternary MBW complex to control the transcription of structural genes. biotech-asia.org For instance, in Camellia nitidissima, the transcription factor CnMYB7 has been identified as a key regulator governing the transcription of the CnCHI4 gene, which is essential for flavonoid production. mdpi.com Additionally, non-coding RNAs, such as microRNAs (miRNAs), can post-transcriptionally regulate flavonoid biosynthesis. biotech-asia.org Environmental cues like light and the plant's internal circadian clock also influence the expression of these genes. biotech-asia.org

Enzymatic Regulation: The activity of chalcone isomerase and other enzymes in the pathway is subject to various control mechanisms. libretexts.org Product inhibition is a common form of regulation, where the accumulation of a downstream product can inhibit the activity of an earlier enzyme in the pathway. libretexts.org This feedback inhibition prevents the overproduction of specific flavonoids. libretexts.org Furthermore, the enzymes involved in flavonoid biosynthesis often form multi-enzyme complexes associated with the endoplasmic reticulum, which can enhance the efficiency of the pathway by channeling intermediates between enzymes. biotech-asia.org The activity of these enzymes can also be influenced by post-translational modifications, such as phosphorylation, which are mediated by cellular signal transduction pathways. libretexts.org

Role of Type I and Type II Chalcone Isomerases

Microbial and Enzymatic Biotransformations of this compound and Related Flavonoids

Microorganisms and isolated enzymes are capable of modifying this compound and other flavonoids, leading to a diverse array of derivatives with potentially altered biological activities. These biotransformations include reactions such as hydroxylation, glycosylation, and demethylation.

Microbial Transformations: Various fungi have been shown to metabolize 5-hydroxyflavone (B191505). For example, Aspergillus alliaceous can hydroxylate 5-hydroxyflavone to produce 5,4′-dihydroxyflavone. merckmillipore.com The fungus Streptomyces fulvissimus also hydroxylates 5-hydroxyflavone to 5,4′-dihydroxyflavone and 5,3′,4′-trihydroxyflavone, and can further catalyze the sulfation of 5,4′-dihydroxyflavone. asm.org Beauveria bassiana transforms 5-hydroxyflavone into 4′-hydroxyflavone 5-O-beta-D-4-O-methylglucopyranoside. merckmillipore.com Entomopathogenic filamentous fungi like Isaria fumosorosea and Isaria farinosa can convert 5-hydroxyflavone into O-methylglucosides, often with additional hydroxylations. semanticscholar.orgmdpi.com Aspergillus niger has been used to produce 5-hydroxyflavone through the demethylation of 5-methoxyflavone (B191841) and can also hydroxylate 5-hydroxyflavone at the C-4' position. researchgate.netresearchgate.net

Enzymatic Transformations: Isolated enzymes, particularly from microbial sources, are used for specific flavonoid modifications. Glycosyltransferases, for instance, are employed to attach sugar moieties to flavonoid molecules, a process that can enhance their solubility and stability. mdpi.com The enzymatic systems of various fungi catalyze a range of reactions including hydroxylation, O-methylation, and glycosylation. ebi.ac.uk Human cytochrome P450 enzymes have also been studied for their ability to oxidize flavones, with various isoforms capable of hydroxylating the flavone (B191248) backbone at different positions. biocrick.com

Table 2: Examples of Microbial Biotransformation of 5-Hydroxyflavone

Microorganism Substrate Product(s) Reference
Aspergillus alliaceous 5-Hydroxyflavone 5,4'-Dihydroxyflavone merckmillipore.com
Beauveria bassiana 5-Hydroxyflavone 4'-Hydroxyflavone 5-O-beta-D-4-O-methylglucopyranoside merckmillipore.com
Streptomyces fulvissimus 5-Hydroxyflavone 5,4'-Dihydroxyflavone, 5,3',4'-Trihydroxyflavone, 5,4'-Dihydroxyflavone-4'-sulfate asm.org
Isaria fumosorosea 5-Hydroxyflavone O-methylglucosides (with hydroxylation) semanticscholar.orgmdpi.com
Aspergillus niger 5-Methoxyflavone 5-Hydroxyflavone researchgate.netresearchgate.net
Aspergillus niger 5-Hydroxyflavone 4'-Hydroxy-5-hydroxyflavone researchgate.net

Synthetic Chemistry of 5 Hydroxyflavanone and Its Derivatives

De Novo Chemical Synthetic Methodologies for 5-Hydroxyflavanone

De novo synthesis of this compound typically involves the construction of the flavanone (B1672756) skeleton from simple, readily available starting materials. A common and historical approach is the acid-catalyzed cyclization of a 2'-hydroxychalcone (B22705) intermediate.

A general synthesis of flavones involves the reaction of a 2-hydroxyacetophenone (B1195853) with an aroyl chloride, followed by a rearrangement and cyclization. iiarjournals.org For hydroxylated flavones, this can be problematic, sometimes leading to over-benzoylated products and low yields. iiarjournals.org To circumvent these issues, modifications have been developed. One such method involves using 2',6'-dihydroxyacetophenone (B134842) and benzoyl chloride as starting materials. chemicalbook.com

Another strategy employs the Algar-Flynn-Oyamada (AFO) reaction, which is an oxidative cyclization of a chalcone (B49325). acs.org While effective, the AFO reaction's substrate scope can be limited, as certain substitution patterns may favor the formation of aurones instead of the desired flavone (B191248). acs.org

A notable method for synthesizing 5-hydroxyflavone (B191505) involves the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) and an aromatic aldehyde to form a 2'-hydroxychalcone, which is then cyclized. rsc.org Catalysts such as mineral acids, ion-exchange resins, or acetic acid can facilitate the cyclization. researchgate.net A one-step method using boric acid as a catalyst in polyethylene (B3416737) glycol 400 has also been reported to produce hydroxyflavanones from hydroxyacetophenone derivatives and 2,4-dihydroxybenzaldehyde. google.com

Furthermore, a synthesis route starting from 2',4'-dihydroxy-5'-nitroacetophenone and benzoyl chloride can produce a 1,3-diketone intermediate, which upon acid treatment, yields the corresponding nitro-containing flavone. mdpi.com This can then be further modified to obtain the desired this compound.

Semi-synthetic Strategies from Precursor Compounds

Semi-synthetic approaches leverage naturally occurring or easily accessible precursors to generate this compound. Naringenin (B18129), a common flavanone found in citrus fruits, serves as a key precursor. nih.gov In engineered microbial systems, naringenin can be converted to 5-hydroxyflavone through the action of flavone synthase (FNS). nih.gov

Another approach involves the modification of other flavonoids. For instance, the synthesis of pedalitin, a related flavone, has been achieved through a series of reactions including aldol (B89426) condensation and serial demethylation of methoxy (B1213986) groups. mdpi.com While not directly producing this compound, these methodologies showcase the potential for interconversion between different flavonoid structures.

The use of biotransformation is a growing area in semi-synthesis. Microorganisms can be utilized to perform specific reactions, such as hydroxylations or glycosylations, on flavonoid scaffolds. biocrick.com For example, Isaria fumosorosea and Isaria farinosa have been used to biotransform flavones into their O-methylglucoside derivatives, sometimes with additional hydroxylations. biocrick.com

Design and Synthesis of this compound Analogues and Derivatives

The modification of the this compound scaffold is a key strategy to explore structure-activity relationships and develop new compounds with enhanced properties. These modifications often target the hydroxyl group or the aromatic rings.

Introduction of Halogenated Moieties

The introduction of halogen atoms into the this compound structure can significantly influence its biological activity. nih.gov Halogenation can be achieved either by using halogenated starting materials in a de novo synthesis or by direct halogenation of the flavone core. researchgate.net

Direct halogenation of the flavone or isoflavone (B191592) core can be complex due to selectivity issues. researchgate.net However, specific protocols have been developed. For example, N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) can be used for late-stage functionalization to introduce bromine and iodine, respectively. nih.gov The synthesis of 7-substituted 6-iodoflavonol derivatives has been reported starting from 4-substituted 2-hydroxy-5-iodochalcones. nih.gov

The synthesis of halogenated rocaglate derivatives, which are structurally related to flavones, has been achieved via the Algar-Flynn-Oyamada route, particularly for structures with electron-withdrawing substituents. acs.org This highlights the utility of established synthetic routes for creating halogenated analogues.

Halogenation Reagent Position of Halogenation Reference
N-bromosuccinimide (NBS)Positions 2 and 7 nih.gov
N-iodosuccinimide (NIS)Positions 2 and 7 nih.gov
Diversinate™ reagentNot specified nih.gov

Alkylation and Acylation Strategies

Alkylation and acylation are common derivatization techniques for hydroxyflavones. mdpi.com These reactions typically target the hydroxyl groups, altering the compound's polarity and pharmacokinetic profile. researchgate.net

Alkylation: The hydroxyl group at the 7-position of a flavone is more readily alkylated than the 5-hydroxyl group. iiarjournals.org This is attributed to the intramolecular hydrogen bond between the 5-hydroxyl proton and the carbonyl oxygen at position 4, which reduces the acidity of the 5-OH group. iiarjournals.org To alkylate the 5-hydroxyl, a strong base like sodium hydride (NaH) is often required. iiarjournals.orgiiarjournals.org The "borrowing hydrogen" methodology offers an alternative, atom-economical approach for N-alkylation of related compounds, which could be adapted for O-alkylation. acs.org

Acylation: Acylation can be achieved using acylating agents like acetic anhydride. iiarjournals.org In the case of chrysin (B1683763) (5,7-dihydroxyflavone), direct diacetylation occurs with acetic anhydride. iiarjournals.org The Friedel-Crafts acylation is a fundamental reaction for introducing acyl groups onto aromatic rings, though its application directly on the flavanone core may be limited by the existing functional groups. libretexts.orgsaskoer.ca

Reaction Type Reagents Target Position Reference
Alkylation (Methylation)Iodomethane7-OH iiarjournals.org
Alkylation (Mitsunobu)Triphenylphosphine, DIAD7-OH iiarjournals.org
AlkylationSodium Hydride, Alkyl Halide5-OH iiarjournals.orgiiarjournals.org
Acylation (Acetylation)Acetic Anhydride5-OH, 7-OH iiarjournals.org

Metal Complexation of this compound

5-Hydroxyflavone can act as a ligand, coordinating with metal ions to form complexes. This complexation can alter the physicochemical and biological properties of the parent flavone. farmaciajournal.com

5-Hydroxyflavone typically acts as a bidentate ligand, with the primary coordination sites being the 5-hydroxyl group and the 4-carbonyl group. researchgate.netresearchgate.net This forms a stable six-membered chelate ring with the metal ion. The deprotonation of the hydroxyl group strongly favors coordination. uchile.cl

Complexes of 5-hydroxyflavone have been synthesized with a variety of metal ions, including Mg(II), Zn(II), Cu(II), Co(II), and Cr(III). researchgate.netmdpi.com The stoichiometry of these complexes can vary. For example, complexes with a 1:2 metal-to-ligand ratio have been reported for Cu(II), where the flavone acts as a bidentate ligand. farmaciajournal.com A Cr(III) complex with a 1:3 metal-to-ligand stoichiometry has also been synthesized. mdpi.com

The formation of these complexes can be confirmed through various spectroscopic techniques, including UV-Vis, IR, and NMR spectroscopy. farmaciajournal.com In the IR spectrum, a shift in the characteristic bands of the carbonyl and hydroxyl groups is observed upon complexation. researchgate.net In UV-Vis spectroscopy, bathochromic shifts (shifts to longer wavelengths) of the absorption bands are typically seen due to the extension of the conjugated system upon complexation. researchgate.net

Metal Ion Stoichiometry (Metal:Ligand) Coordination Sites Reference
Mg(II)1:25-OH, 4-C=O farmaciajournal.com
Zn(II)1:25-OH, 4-C=O farmaciajournal.com
Cu(II)1:25-OH, 4-C=O farmaciajournal.com
Co(II)Not specified5-OH, 4-C=O researchgate.net
Cr(III)1:35-OH, 4-C=O mdpi.com
Al(III)1:1 or 1:25-OH, 4-C=O researchgate.net
Synthesis of Metal-5-Hydroxyflavanone Complexes

The molecular structure of this compound, also known as primuletin, features a 5-hydroxyl group and a 4-carbonyl group. researchgate.netresearchgate.net This specific arrangement of a hydroxyl group and a keto group in proximity allows this compound to function as a bidentate ligand. researchgate.netresearchgate.net It can donate electrons from both the carbonyl oxygen and the deprotonated hydroxyl oxygen to a metal ion, forming a stable chelate ring. researchgate.netresearchgate.net The synthesis of metal-5-hydroxyflavanone complexes is an area of significant interest, as the resulting coordination compounds can exhibit modified physicochemical properties compared to the parent flavonoid. researchgate.net

The general procedure for synthesizing these complexes involves the reaction of this compound with a corresponding metal salt in a suitable solvent. farmaciajournal.com Commonly, alcoholic or aqueous-alcoholic solutions are employed. farmaciajournal.com The reaction often takes place in an alkaline medium, which facilitates the deprotonation of the 5-hydroxyl group, making it a more effective coordinating agent. farmaciajournal.comijcr.info The resulting metal complexes are frequently insoluble and can be isolated by precipitation from the reaction mixture. farmaciajournal.com Characterization of these synthesized complexes is typically achieved through a combination of analytical and spectroscopic techniques, including elemental analysis, molar conductance, thermal analysis, and spectroscopic methods such as Infrared (IR), Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and mass spectrometry. researchgate.netnih.gov

The stoichiometry of the metal-to-ligand ratio in these complexes can vary depending on the metal ion and the specific reaction conditions. researchgate.netijcr.info Ratios of 1:1, 1:2, and 1:3 (metal:ligand) have been reported. researchgate.netfarmaciajournal.com

Complexes with Divalent and Trivalent Metals

A range of complexes has been synthesized using divalent and trivalent metal ions. For instance, new complexes of magnesium(II), zinc(II), copper(II), and cobalt(II) with this compound have been successfully synthesized and characterized. researchgate.net In the case of Mg(II) and Zn(II), complexes with the general formula [M(L)₂(H₂O)₂] (where L represents the deprotonated this compound ligand) have been isolated. nih.govmdpi.com Spectroscopic analysis is crucial for confirming the coordination of the metal ion to the flavonoid.

Infrared (IR) Spectroscopy: A key piece of evidence for chelation comes from the IR spectra. The spectrum of free this compound shows a strong intramolecular hydrogen bond. mdpi.commdpi.com Upon complexation, the IR band corresponding to the C=O (carbonyl) stretching vibration, typically observed around 1653 cm⁻¹ in the free ligand, shifts to a lower frequency. mdpi.com This shift indicates the involvement of the carbonyl oxygen in binding to the metal ion. mdpi.com Furthermore, changes in the bands associated with the O-H group, such as the disappearance or weakening of the coupled ν(C-O) + δ(OH) vibration, suggest that coordination occurs through the deprotonated hydroxyl group. mdpi.commdpi.com

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of this compound typically show two main absorption bands, referred to as Band I (related to the cinnamoyl system of the B ring) and Band II (related to the benzoyl system of the A ring). researchgate.netmdpi.com Upon complexation with a metal ion, these bands often exhibit a bathochromic shift (a shift to longer wavelengths). researchgate.netmdpi.com This phenomenon is attributed to the extension of the conjugated system of the ligand upon coordination with the metal. mdpi.com For some transition metal complexes, such as those with copper(II) and cobalt(II), additional bands may appear in the visible region due to d-d electronic transitions, which can provide information about the coordination geometry of the metal ion. researchgate.net For example, the electronic spectrum of a Cu(II)-5-hydroxyflavanone complex has been interpreted as supporting a tetrahedral geometry. researchgate.net

A chromium(III) complex with a 1:3 metal-to-ligand ratio has also been synthesized and characterized. farmaciajournal.com Similarly, the complexation of this compound with aluminum(III) has been studied, revealing different stoichiometries depending on the solvent system. A 1:1 complex was formed in pure methanol (B129727), whereas a 1:2 (metal:ligand) species was observed in a methanol/water medium at a pH of 6. researchgate.netmdpi.com

Table 1: Synthesis and Spectroscopic Data for Selected Divalent Metal-5-Hydroxyflavanone Complexes
Metal IonMolecular Formula of ComplexStoichiometry (Metal:Ligand)Key IR Spectral Shifts (cm⁻¹)Key UV-Vis Spectral Shifts (nm)Proposed GeometryReference
Mg(II)[Mg(C₁₅H₉O₃)₂(H₂O)₂]·H₂O1:2ν(C=O) shifts to lower frequencyBathochromic shift of Bands I & IINot specified nih.gov
Zn(II)[Zn(C₁₅H₉O₃)₂(H₂O)₂]·0.5H₂O1:2ν(C=O) shifts to lower frequencyBathochromic shift of Bands I & IINot specified nih.gov
Cu(II)[Cu(C₁₅H₉O₃)₂]1:2ν(C=O) shifts to lower frequencyBathochromic shift of Bands I & IITetrahedral researchgate.netfarmaciajournal.com
Co(II)[Co(C₁₅H₉O₃)₂]1:2ν(C=O) shifts to lower frequencyBathochromic shift of Bands I & IITetrahedral researchgate.net

Complexes with Lanthanide Metals

The synthesis of this compound complexes has also been extended to the f-block elements, specifically the lanthanides. mdpi.com New coordination complexes with samarium(III), europium(III), gadolinium(III), and terbium(III) have been prepared. mdpi.com The general synthesis involves reacting the respective lanthanide salt with this compound in ethanol (B145695), with triethylamine (B128534) added to facilitate the deprotonation of the ligand. mdpi.com

The resulting compounds are characterized as hydroxo complexes with the general formula [Ln(C₁₅H₉O₃)₂(OH)₂(H₂O)ₓ]·nH₂O. mdpi.com In these structures, two deprotonated this compound molecules act as bidentate chelate ligands. mdpi.com The coordination is confirmed by spectroscopic evidence similar to that for the d-block metal complexes, including shifts in the IR bands for the carbonyl group and changes in the UV-Vis absorption bands. mdpi.com

Table 2: General Formula and Composition of Synthesized Lanthanide-5-Hydroxyflavanone Complexes
Lanthanide Ion (Ln³⁺)General FormulaValue of x (Coordinated H₂O)Value of n (Lattice H₂O)Reference
Sm(III)[Ln(C₁₅H₉O₃)₂(OH)₂(H₂O)ₓ]·nH₂O00 mdpi.com
Eu(III)11 mdpi.com
Gd(III)10 mdpi.com
Tb(III)10 mdpi.com

Analytical and Spectroscopic Characterization of 5 Hydroxyflavanone and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of flavonoids, allowing for the separation of complex mixtures and the quantification of individual components. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly crucial in the study of 5-hydroxyflavanone.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of flavonoids like this compound due to its high resolution and sensitivity. researchgate.netnih.gov The method's adaptability allows for the separation of various flavonoids from complex matrices. dikmatech.com A typical HPLC system for this purpose utilizes a reverse-phase C18 column and a diode-array detector (DAD) for monitoring the elution of compounds at specific wavelengths. nasa.govingentaconnect.com

For instance, this compound can be effectively separated using a C18 stationary phase with a gradient elution mobile phase. dikmatech.comnasa.gov One established method employs a gradient system with a mobile phase consisting of aqueous ammonium (B1175870) phosphate (B84403) and methanol (B129727), allowing for the separation of this compound from a mixture of eight different flavonoids within 15 minutes. dikmatech.com The detection is typically carried out at a wavelength of 254 nm. dikmatech.comingentaconnect.com The purity of this compound is often assessed by HPLC, with standards typically exhibiting a purity of 96.0% or higher. thermofisher.comthermofisher.com

Table 1: Example HPLC Parameters for this compound Analysis This table presents a composite of typical conditions and is for illustrative purposes.

ParameterValueSource
Column Diamonsil® Plus C18 (150 x 4.6 mm, 5µm) dikmatech.com
Mobile Phase A 35mM Ammonium Phosphate (pH 2.3) / Methanol (70/30 v/v) dikmatech.com
Mobile Phase B 35mM Ammonium Phosphate (pH 2.3) / Methanol (5/95 v/v) dikmatech.com
Gradient 2% to 95% B over a programmed duration dikmatech.com
Flow Rate 1.0 mL/min dikmatech.com
Column Temp. 30 °C dikmatech.com
Detection UV at 254 nm dikmatech.com
Injection Vol. 10 µL dikmatech.com

Gas Chromatography (GC)

Gas Chromatography (GC) offers a high-resolution separation technique that, when coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), provides a powerful tool for flavonoid analysis. researchgate.net However, the direct analysis of flavonoids, including this compound, by GC is challenging due to their high polarity, low volatility, and limited thermal stability. nih.govtandfonline.com

To overcome these limitations, a crucial derivatization step is required to convert the non-volatile flavonoids into more volatile and thermally stable compounds suitable for GC analysis. researchgate.netnih.gov This is commonly achieved through silylation, where polar hydroxyl groups are replaced with trimethylsilyl (B98337) (TMS) groups. nih.govacs.org Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. nih.govacs.org Following derivatization, the resulting TMS-ethers of this compound can be separated on a capillary column, such as a DB-5, and detected by MS. jst.go.jp This approach allows for the characterization of the seven possible monohydroxyflavanone isomers based on their mass spectra. jst.go.jp

Table 2: General GC-MS Workflow for this compound

StepDescriptionKey Reagents/ConditionsSource
1. Extraction Isolation of flavonoids from the sample matrix.Ethyl acetate (B1210297) or other suitable organic solvents. acs.org
2. Derivatization Conversion of polar -OH groups to volatile TMS-ethers.BSTFA + TMCS, heated at 70°C. acs.org
3. GC Separation Separation of derivatized isomers.Capillary column (e.g., DB-5). jst.go.jp
4. MS Detection Identification and quantification based on mass spectra.Electron Ionization (EI) source. acs.orgnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are highly sensitive and specific techniques widely employed for the analysis of this compound and its metabolites. researchgate.netcapes.gov.brscispace.com This method combines the powerful separation capabilities of HPLC with the mass analysis capabilities of MS, making it ideal for identifying compounds in complex mixtures and elucidating the structures of metabolites. mdpi.comnih.gov

In LC-MS analysis, after chromatographic separation, compounds are ionized, typically using electrospray ionization (ESI), and their mass-to-charge ratio (m/z) is determined. mdpi.comnih.gov For this compound, the precursor ion [M+H]⁺ is observed at m/z 239. nih.govmdpi.com Tandem mass spectrometry (LC-MS/MS) involves selecting this precursor ion and subjecting it to collision-induced dissociation to generate a unique fragmentation pattern, or product ion spectrum. mdpi.comnih.gov This fragmentation provides structural information that is crucial for identifying metabolites, such as di-hydroxylated flavanones (m/z 257), which are common metabolic products. nih.gov Human metabolites of this compound, like its glucuronide conjugate, have been identified using these advanced techniques. nih.gov

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic methods are indispensable for the definitive structural confirmation of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular framework and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. nih.govresearchgate.net Both ¹H-NMR and ¹³C-NMR are used to provide a complete picture of the carbon-hydrogen framework of this compound. nih.govresearchgate.net The chemical shifts (δ) are influenced by the electronic environment of each nucleus, which is affected by factors like the position of the hydroxyl group. researchgate.nethebmu.edu.cn

In 5-hydroxyflavone (B191505), the intramolecular hydrogen bond between the 5-hydroxyl group and the C4-carbonyl oxygen significantly influences the chemical shifts. hebmu.edu.cnthermofisher.com This interaction deshields the C5 nucleus, causing its resonance to appear at a lower field compared to other hydroxylated flavones. hebmu.edu.cn Similarly, this hydrogen bond affects the C-ring electronics, leading to a downfield shift for C2 and an upfield shift for C3. hebmu.edu.cn The structural identification of hydroxyflavone derivatives relies heavily on the careful analysis and comparison of these NMR spectral data. nih.govresearchgate.net

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for 5-Hydroxyflavone Data compiled from literature; solvent can influence exact values.

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm) and MultiplicitySource
2 162.5- hebmu.edu.cn
3 107.03- hebmu.edu.cn
4 177.7- hebmu.edu.cn
4a 114.6- hebmu.edu.cn
5 162.512.66 (s, 5-OH) hebmu.edu.cn
6 119.8- hebmu.edu.cn
7 132.1- hebmu.edu.cn
8 125.1- hebmu.edu.cn
8a 147.4- hebmu.edu.cn
1' 131.7- hebmu.edu.cn
2', 6' 126.8- hebmu.edu.cn
3', 5' 129.5- hebmu.edu.cn
4' 132.1- hebmu.edu.cn

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies. irb.hrnih.gov For 5-hydroxyflavone, the IR spectrum provides key information about its hydroxyl (–OH) and carbonyl (C=O) groups.

The most characteristic feature in the IR spectrum of 5-hydroxyflavone is the carbonyl stretching vibration (ν(C=O)). irb.hrresearchgate.net Due to the strong intramolecular hydrogen bond between the 5-OH group and the carbonyl oxygen, the C=O stretching band is shifted to a lower wavenumber compared to flavone (B191248) itself. irb.hr In 5-hydroxyflavone, this band typically appears around 1651-1661 cm⁻¹. irb.hrresearchgate.net Another significant band is observed around 1610-1622 cm⁻¹, which arises from coupled stretching vibrations of the C=C-C=O fragment of the γ-pyrone ring. researchgate.net The presence and position of these bands are diagnostic for the 5-hydroxyflavone structure. irb.hrresearchgate.net

Table 4: Characteristic IR Absorption Bands for 5-Hydroxyflavone

Wavenumber (cm⁻¹)VibrationFunctional GroupSource
1651-1661 ν(C=O)Carbonyl Stretch (H-bonded) researchgate.net
1610-1622 ν(C=C-C=O)γ-Pyrone Ring Stretch researchgate.net
~3415 ν(O-H)O-H Stretch (if intermolecular H-bonding occurs) researchgate.net
1510-1600 ν(C=C)Aromatic Ring Stretch researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of this compound, like other flavonoids, is characterized by two primary absorption bands. researchgate.net Band I, which is associated with the B-ring cinnamoyl system, typically appears in the 300–380 nm range. researchgate.netsut.ac.th Band II, resulting from the A-ring benzoyl system, is observed in the 240–295 nm range. researchgate.net

In methanol, this compound exhibits an absorption maximum for Band I at approximately 336 nm. researchgate.netconicet.gov.ar The specific absorption wavelengths can be influenced by the solvent used. For instance, in methanol, an absorption wavelength of 270 nm with a molar absorption coefficient (epsilon) of 24,500 has been reported. photochemcad.com In dimethylsulfoxide (DMSO), the absorption spectrum of this compound (also known as primuletin) has been recorded. researchgate.net

The UV-absorption spectra can shift depending on the ionization state of the molecule. The nonionized form of this compound has an absorption band at 336.0 nm, while the ionized species shows a band at 382.0 nm. conicet.gov.ar The pKa value for this compound has been determined to be 11.75, which is higher than that of 3-hydroxyflavone (B191502) (8.68) and 7-hydroxyflavone (B191518) (7.28). conicet.gov.ar

Theoretical studies using time-dependent density functional theory (TD-DFT) have been employed to simulate and interpret the electronic absorption spectra of hydroxyflavones, including 5-hydroxyflavone. mdpi.com These calculations indicate that for this compound, Band I corresponds to a HOMO to LUMO transition with charge transfer from the chromone (B188151) moiety to the B ring. mdpi.com

Table 1: UV-Vis Absorption Data for this compound

Solvent Band Wavelength (nm) Molar Absorptivity (ε) Reference
Methanol I 336 Not Reported conicet.gov.ar
Methanol Not Specified 270 24,500 photochemcad.com
Ethanol-Water (ionized) I 382 Not Reported conicet.gov.ar
Dimethylsulfoxide (DMSO) Not Specified Not Specified Not Specified researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for the structural elucidation of this compound and its metabolites. High-resolution accurate mass electrospray tandem mass spectrometry (ESI-MS/MS) has been used to study the fragmentation patterns of numerous flavonoids, including this compound. mdpi.compreprints.org

In positive ion mode, the precursor ion ([M+H]+) for this compound has a mass-to-charge ratio (m/z) of 239.0703. nih.gov Collision-induced dissociation (CID) of this precursor ion generates a series of product ions that are diagnostic of the flavonoid structure. Common neutral losses observed for flavonoids include H₂O and CO. mdpi.com The fragmentation of deprotonated this compound has been noted to favor cross-ring cleavage (CRC) over ring opening (RO), with a reported ratio of 9.27:1. nih.gov

The analysis of metabolites often involves liquid chromatography-mass spectrometry (LC-MS). google.com For instance, the oxidation products of related hydroxyflavanones by human cytochrome P450 enzymes have been characterized by their positive ion fragmentation and product ion spectra using LC-MS/MS. nih.gov One known human metabolite of 5-hydroxyflavone is (2S,3S,4S,5R)-3,4,5-trihydroxy-6-(4-oxo-2-phenylchromen-5-yl)oxyoxane-2-carboxylic acid. nih.gov

Additionally, this compound has been evaluated as a potential matrix for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry imaging of lipids. acs.org

Table 2: Mass Spectrometry Data for this compound

Ionization Mode Precursor Ion (m/z) Key Fragment Ions (m/z) Technique Reference
Positive (ESI) 239.0703 ([M+H]+) 137 IT/ion trap MS2 nih.gov
Positive (ESI) Not Specified 150, 106, 102, 88, 62, 44 Orbitrap Elite MS/MS mdpi.com
Negative (deprotonated) Not Specified Not Specified Not Specified nih.gov

Electrochemical and Fluorescence-based Analytical Approaches

Electrochemical Analysis: Electrochemical methods, such as cyclic voltammetry, are utilized to study the redox properties of flavonoids. mdpi.comresearchgate.net The oxidation potentials of flavonoids are related to their antioxidant activity. mdpi.com For flavonoids without an o-dihydroxy moiety, such as 7-hydroxyflavone and 5,7-dihydroxyflavone, an oxidation peak is observed at specific potential regions. mdpi.com The first oxidation potential (Ep1) of 5-hydroxyflavone at pH 3 has been reported to be similar to that of chrysin (B1683763) (1.162 V). nih.gov The electrochemical behavior of flavonoids is influenced by the number and position of hydroxyl groups on the flavonoid skeleton. mdpi.com

Fluorescence-based Analysis: this compound itself does not typically exhibit strong fluorescence. mdpi.com However, its metal complexes can be highly fluorescent. mdpi.comresearchgate.net For example, complexes of 5-hydroxyflavone with Mg(II) and Zn(II) are highly fluorescent. researchgate.net The Al(III) complex of 5-hydroxyflavone has been developed as a fluorescent probe for fluoride (B91410) ions. mdpi.com

Interestingly, the proton-transfer fluorescence of 5-hydroxyflavone has been observed under specific conditions, such as xenon lamp excitation in various solvents like cyclohexane, ethanol (B145695), and DMSO at room temperature. researchgate.net The fluorescence properties of flavonoids can also be utilized in quenching studies with proteins like transferrin, providing insights into binding interactions. mdpi.com Furthermore, flavone derivatives are being developed as fluorescent probes for detecting specific analytes like hydrazine. bohrium.com A uracil-linked hydroxyflavone has been synthesized as a ratiometric fluorescent probe for ATP recognition. beilstein-journals.org

Advanced Sample Preparation and Extraction Protocols for Research

The extraction of flavonoids from natural sources has evolved from conventional methods to more advanced and efficient techniques. nih.govresearchgate.net These modern methods aim to reduce solvent and energy consumption while increasing extraction efficiency and selectivity. nih.gov

Advanced Extraction Techniques:

Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt plant cell walls, facilitating the release of phytochemicals. nih.govessencejournal.com Parameters such as solvent type, sample-to-solvent ratio, temperature, and sonication time are optimized for maximum yield. researchgate.net For example, a study on Syringa oblata Lindl. leaves found optimal extraction with 50% ethanol at a 1:20 sample-to-solvent ratio at 60°C for 50 minutes. researchgate.net The pH of the extraction solvent can also significantly influence the yield of flavonoids. nih.gov

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, leading to a more rapid extraction process. essencejournal.com The heating is simultaneous throughout the sample, which is an advantage over classical methods. essencejournal.com

Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): These methods use solvents at elevated temperatures and pressures to enhance extraction efficiency. nih.govsemanticscholar.org

Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, often carbon dioxide, as the extraction solvent. nih.govessencejournal.com

Solid-Phase Extraction (SPE): SPE is a technique used for sample clean-up and concentration of flavonoids from complex matrices. nih.gov

Other Techniques: Other advanced methods include enzyme-assisted extraction, pulsed electric field (PEF) extraction, and high hydrostatic pressure extraction. nih.govresearchgate.net

The choice of extraction method and parameters often depends on the specific plant matrix and the target flavonoid. For instance, in the extraction of flavonoids from Primula denticulata Smith leaves, maceration with 40% ethanol at a 1:5 raw material to extractant ratio was found to be optimal. pensoft.net

Pre Clinical Pharmacokinetics and in Vivo Metabolism Non Human Models

Absorption, Distribution, and Elimination in Animal Models

Studies in animal models, specifically Sprague-Dawley rats, indicate that 5-hydroxyflavanone undergoes rapid and extensive metabolism following oral administration. acs.orgresearchgate.net When administered orally at a dose of 40 mg/kg, the parent form of this compound was not detected in the serum. acs.orgresearchgate.net Instead, its glucuronide conjugate was the exclusive metabolite found, suggesting that the compound is almost completely biotransformed during first-pass metabolism. acs.orgresearchgate.net

This extensive metabolism significantly impacts its bioavailability. Comparative studies have shown that this compound is markedly less bioavailable than other flavonoids like fisetin. nih.gov This difference may be attributed to factors such as solubility and the rapid saturation of conjugation pathways during the absorption phase. nih.gov The metabolic process for this compound appears to be exclusively glucuronidation, whereas similar compounds like 7-hydroxyflavone (B191518) are metabolized into both sulfate (B86663) and glucuronide forms. acs.orgnih.gov The rapid conversion to metabolites means that the systemic circulation is primarily exposed to the conjugated form rather than the parent compound.

Metabolic Transformations and metabolite Identification by Cytochrome P450 Enzymes

The metabolism of this compound is characterized by two main types of reactions: hydroxylation, an oxidative process mediated by cytochrome P450 (CYP) enzymes, and conjugation. acs.orgresearchgate.netacs.org

In preclinical models, this compound is subject to hydroxylation, a key step in its biotransformation. Research using human liver microsomes and various P450 enzymes has shown that this compound (5OHF) can be oxidized to form 5,7-dihydroxyflavone (chrysin). researchgate.netacs.org This metabolite can then undergo further oxidation to produce 5,6,7-trihydroxyflavone (baicalein), although the turnover rates for these reactions are generally low. researchgate.netacs.org

The most prominent metabolic pathway for this compound in rats is conjugation. acs.org Specifically, it is exclusively metabolized into its glucuronide conjugate. acs.orgresearchgate.netnih.gov This rapid and extensive glucuronidation is a critical determinant of its pharmacokinetic profile, leading to the absence of the parent compound in serum after oral dosing. acs.orgresearchgate.net

The table below summarizes the identified metabolites of this compound in non-human models.

Table 1: Identified Metabolites of this compound
Parent Compound Metabolic Reaction Metabolite
This compound Hydroxylation 5,7-Dihydroxyflavone
This compound Glucuronidation This compound Glucuronide
5,7-Dihydroxyflavone Hydroxylation 5,6,7-Trihydroxyflavone

Several cytochrome P450 isozymes are involved in the oxidative metabolism of this compound and its parent structure, flavone (B191248). Human P450s have been shown to oxidize flavone into various products, including small amounts of 5-hydroxyflavone (B191505). acs.orgacs.org Among the enzymes studied, CYP2A6 has been identified as being the most active in the formation of 5-hydroxyflavone from flavone. nih.gov

While the specific P450 enzymes that directly oxidize this compound have been described as "several P450 enzymes," the subsequent metabolic steps are better characterized. researchgate.netacs.org The metabolite of this compound, 5,7-dihydroxyflavone (chrysin), is further metabolized by specific CYP enzymes. Both CYP1B1.1 and CYP1B1.3 are highly efficient in converting 5,7-dihydroxyflavone to 5,6,7-trihydroxyflavone. researchgate.netacs.orgacs.org CYP1A1 and CYP1A2 also catalyze this reaction, but at lower rates. researchgate.netacs.orgacs.org Furthermore, CYP2A13 and CYP2A6 are involved in the oxidation of 5,7-dihydroxyflavone to 4',5,7-trihydroxyflavone (apigenin). researchgate.netacs.orgacs.org

Additionally, 5-hydroxyflavone has demonstrated inhibitory activity against certain P450 isozymes, showing a higher selectivity and inhibition towards P450 1A2 compared to P450 1A1. mdpi.com

The table below details the specific CYP450 isozymes involved in the metabolic pathway of compounds related to this compound.

Table 2: Cytochrome P450 Isozyme Specificity in the Metabolism of this compound and Related Flavonoids
Substrate CYP Isozyme Metabolic Reaction/Product Finding
Flavone CYP2A6 Hydroxylation to 5-Hydroxyflavone Most active enzyme in forming this metabolite. nih.gov
This compound Several P450s Oxidation to 5,7-Dihydroxyflavone Turnover rates are low. researchgate.netacs.org
5,7-Dihydroxyflavone CYP1B1.1, CYP1B1.3 Oxidation to 5,6,7-Trihydroxyflavone High turnover rates (>3.0 min⁻¹). researchgate.netacs.org
5,7-Dihydroxyflavone CYP1A1, CYP1A2 Oxidation to 5,6,7-Trihydroxyflavone Moderate turnover rates (0.51 and 0.72 min⁻¹, respectively). researchgate.netacs.org
5,7-Dihydroxyflavone CYP2A13, CYP2A6 Oxidation to 4',5,7-Trihydroxyflavone Catalyzes the reaction at rates of 0.7 and 0.1 min⁻¹, respectively. researchgate.netacs.org
This compound P450 1A2 Inhibition Shows higher inhibitory activity and selectivity compared to P450 1A1. mdpi.com

Molecular and Cellular Mechanisms of Action

Modulation of Cellular Signaling Pathways

5-Hydroxyflavanone exerts its influence on cellular function by modulating various signaling pathways, primarily through the inhibition of protein kinases and the regulation of transcription factors.

Kinase Inhibition

The ability of flavonoids, including this compound, to inhibit the activity of various protein kinases is a key aspect of their mechanism of action. Kinases are crucial enzymes that regulate a vast array of cellular processes, and their dysregulation is often implicated in disease.

Protein Kinase C (PKC): While specific studies on this compound's direct inhibition of PKC are not extensively detailed, flavonoids as a class are known to interact with this family of kinases.

Cyclin-Dependent Kinases (CDKs): CDKs are essential for the regulation of the cell cycle. bioninja.com.auwikipedia.org Their activity is controlled by cyclins and cyclin-dependent kinase inhibitors. bioninja.com.auwikipedia.org Some flavonoids have been shown to inhibit CDKs, leading to cell cycle arrest. nih.govmdpi.com For instance, 2'-hydroxyflavanone (B191500), a related compound, can reduce the levels of CDK4. mdpi.com

Casein Kinases (CKs): Casein kinase 2 (CK2) is a serine/threonine-selective protein kinase involved in cell cycle control, DNA repair, and the regulation of the circadian rhythm. wikipedia.org Dysregulation of CK2 is linked to tumorigenesis. wikipedia.org Casein kinase I isoform delta (CK1δ) is another member of this family that is activated by genotoxic stress and DNA damage. wikipedia.org While direct inhibition by this compound is not specified, the broader class of flavonoids is known to interact with these kinases. plantaedb.comtargetmol.com

PIM-1 Kinases: The PIM-1 kinase is a proto-oncogene associated with cell proliferation, differentiation, and tumorigenesis, particularly in leukemias, lymphomas, and prostate cancer. nih.gove-crt.org While some flavonoids like quercetagetin (B192229) are potent inhibitors of PIM-1 kinase, molecular dynamics simulations suggest that 5-hydroxyflavone (B191505) acts as a weak inhibitor. nih.govnih.govresearchgate.netfrontiersin.org These simulations indicate that 5-hydroxyflavone has a less pronounced effect on the conformational dynamics of the enzyme compared to strong inhibitors. nih.govfrontiersin.org

Death-Associated Protein Kinase 1 (DAPK1): Information specifically linking this compound to the inhibition of DAPK1 is limited in the provided search results.

Tyrosine Kinases: Some hydroxylated flavones have been evaluated as potential inhibitors of the protein-tyrosine kinase p56lck. acs.org

Transcription Factor Regulation

In silico studies predict that this compound may possess antimutagenic activity. mdpi.com Flavonoids can influence the initiation and promotion stages of carcinogenesis through mechanisms such as the downregulation of mutant p53 protein and inhibition of Ras protein expression. mdpi.com

Receptor Binding and Ligand Activity

This compound has been identified as a ligand for the orphan nuclear receptor 4A1 (NR4A1), also known as Nur77. mdpi.comresearchgate.netnih.gov

Orphan Nuclear Receptor 4A1 (NR4A1): Studies have shown that 5-hydroxyflavone binds directly to the ligand-binding domain (LBD) of NR4A1. mdpi.comresearchgate.netnih.gov In a direct binding assay, 5-hydroxyflavone exhibited a strong binding affinity with a dissociation constant (KD) of 1.4 µM. mdpi.com It has been suggested that hydroxyflavones act as selective NR4A1 modulators, with their effects being dependent on the specific cellular context, response, and gene. mdpi.comnih.gov The interaction of various hydroxyflavones with NR4A1 is complex, with no simple structure-activity relationship observed based on the number and position of hydroxyl groups. nih.gov

Gene Expression and Protein Regulation

Flavonoids can influence a variety of cellular processes, including gene expression and protein regulation. mdpi.com In silico predictions suggest that this compound may have antitumor potential through the inhibition of the Pin1 gene and may also lead to an increase in TP53 gene expression. mdpi.com

Interaction with Cellular Macromolecules

This compound can interact with key cellular macromolecules such as DNA and proteins.

DNA: Studies using differential scanning calorimetry and ultraviolet spectroscopy have demonstrated that 5-hydroxyflavone interacts with double-stranded DNA, leading to the stabilization of the DNA structure. researchgate.net This interaction is thought to occur mainly through intercalation of the flavone (B191248) molecule into the DNA double helix. researchgate.net Lanthanide complexes of 5-hydroxyflavone have also been shown to interact with calf thymus DNA with binding constants in the range of 104 M-1. mdpi.comnih.govresearchgate.net

Proteins: 5-Hydroxyflavone and its metal complexes have been studied for their interaction with proteins like human serum albumin (HSA) and transferrin (Tf). mdpi.comresearchgate.net Fluorescence quenching studies have shown that 5-hydroxyflavone binds to HSA with a higher affinity than its lanthanide complexes, while the complexes exhibit stronger binding to Tf than the free ligand. mdpi.comresearchgate.net Additionally, computational studies have explored the noncovalent binding of vanadium(IV) oxide compounds with 5-hydroxyflavone to lysozyme, a model protein receptor. biocrick.com

Pre Clinical Biological Activities and Pharmacodynamics in Vitro and Animal Models

Antioxidant Activity and Oxidative Stress Modulation

Flavonoids are well-recognized for their capacity to act as antioxidants, a property that is highly dependent on their chemical structure, including the number and arrangement of hydroxyl (-OH) groups. nih.gov The antioxidant effects of flavonoids like 5-hydroxyflavanone are mediated through mechanisms such as scavenging free radicals and chelating metal ions. nih.gov

The primary mechanism by which flavonoids exert their antioxidant effects is through radical scavenging. nih.gov This process typically involves the donation of a hydrogen atom from their hydroxyl groups to highly reactive free radicals, such as reactive oxygen species (ROS), thereby neutralizing them. nih.gov The presence and position of these hydroxyl groups are crucial determinants of this activity. nih.gov

The 5-hydroxy group in the flavanone (B1672756) structure is significant for its antioxidant capabilities. mdpi.com Studies suggest that the mechanism of radical scavenging can change upon deprotonation of the hydroxyflavone, with electron donation becoming a more dominant mechanism than hydrogen atom donation. nih.gov This deprotonation can lead to an increase in the radical scavenging capacity. nih.gov The antioxidant action is also influenced by the formation of intramolecular hydrogen bonds, which can affect the dissociation of the phenolic moiety. mdpi.com For instance, the 5-hydroxy group can form a hydrogen bond with the 4-keto group, which influences its activity. mdpi.commdpi.com Furthermore, theoretical studies using density functional theory (DFT) have been employed to understand the relationship between the compound's structure and its antioxidant activity, noting that a slower rate of excited state intramolecular proton transfer (ESIPT) may correlate with higher antioxidant activity. researchgate.net

MechanismDescriptionKey Structural FeatureSource
Hydrogen Atom DonationThe flavonoid's hydroxyl group donates a hydrogen atom to a free radical, neutralizing its reactivity. This is a primary mechanism for neutral hydroxyflavones.Hydroxyl (-OH) groups nih.govnih.gov
Electron DonationUpon deprotonation, the flavonoid can donate an electron to a radical, which becomes the easier and more dominant mechanism.Deprotonated hydroxyl group nih.gov
Metal Ion ChelationFlavonoids can bind to metal ions like iron (Fe²⁺) and copper (Cu²⁺), preventing them from participating in reactions that generate ROS, such as the Fenton reaction. The 4-keto group, often in conjunction with the 5-hydroxy group, is a key site for this chelation.5-hydroxy group and 4-keto group nih.govmdpi.com

In addition to direct scavenging, this compound can modulate oxidative stress by affecting enzymes involved in ROS production. Flavonoids, in general, can protect lipids from oxidative damage by inhibiting enzymes that enhance ROS formation. nih.gov In vivo studies on rats with an iron complex of this compound demonstrated an increase in the activities of key antioxidant enzymes, catalase and superoxide (B77818) dismutase. farmaciajournal.com This suggests an indirect antioxidant effect by boosting the endogenous antioxidant defense system.

Radical Scavenging Mechanisms

Anti-inflammatory Effects

Flavonoids, including flavones and their derivatives, are recognized for their anti-inflammatory properties. researchgate.netjst.go.jp These effects are achieved by modulating various components of the inflammatory response, including signaling molecules and cellular pathways. researchgate.netmdpi.com

The anti-inflammatory action of flavonoids involves the inhibition of pro-inflammatory mediators. researchgate.net Research has shown that flavonoids can suppress the production of cytokines like tumor necrosis factor-alpha (TNF-α), interleukins (e.g., IL-1β, IL-6), and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key players in the inflammatory process. mdpi.comijbs.comspandidos-publications.com While much of the research focuses on flavonoids as a broad class, the structural features of individual compounds determine their specific activities. For example, studies on related flavones have shown that the presence of a hydroxyl group at position 5 of the A-ring is important for activity. mdpi.com Comparing 5-hydroxyl with 5-methoxyl substitution on the flavone (B191248) A-ring revealed that the hydroxyl group has a stronger effect on inhibiting TNFα-induced NF-κB activation. mdpi.com

The anti-inflammatory effects of flavonoids are often mediated through their interaction with key cellular signaling pathways. nih.gov The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are primary targets. researchgate.netmdpi.com The NF-κB transcription factor is a central regulator of genes that control the expression of inflammatory enzymes and cytokines. mdpi.comnih.gov Flavonoids can inhibit the activation of NF-κB, thereby downregulating the inflammatory cascade. mdpi.comresearchgate.net Similarly, the MAPK signaling pathway, which is involved in cellular stress responses and inflammation, can be modulated by flavonoids. spandidos-publications.comresearchgate.net Inhibition of these pathways leads to a reduction in the production of pro-inflammatory mediators. spandidos-publications.comresearchgate.net Studies on various flavones have demonstrated their ability to inhibit these pathways, suggesting a common mechanism for this class of compounds. researchgate.netmedchemexpress.com

Target Pathway/MediatorEffect of Flavonoids (General)Relevance of this compound StructureSource
NF-κB PathwayInhibition of activation, leading to decreased expression of pro-inflammatory genes.The 5-hydroxyl group is more effective than a 5-methoxyl group in inhibiting TNFα-induced NF-κB activation. researchgate.netmdpi.comnih.gov
MAPK PathwayModulation of pathway components (e.g., ERK, p38, JNK) to reduce inflammatory responses.General mechanism for flavonoids; specific data for this compound is limited but inferred from related compounds. spandidos-publications.comresearchgate.netmedchemexpress.com
Pro-inflammatory Enzymes (COX-2, iNOS)Suppression of expression and activity, leading to reduced production of prostaglandins (B1171923) and nitric oxide.General activity for flavones. mdpi.comijbs.comspandidos-publications.com
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)Inhibition of production and release.General activity for flavones. mdpi.comspandidos-publications.com

Modulation of Inflammatory Mediators

Antineoplastic and Antiproliferative Activities in Cancer Models (In Vitro and Animal Studies)

Flavonoids have been investigated for their potential anticancer properties, which include inhibiting cancer cell proliferation, inducing apoptosis (programmed cell death), and preventing metastasis. iiarjournals.orgmdpi.com The activity of this compound in this context has been explored in several studies, with varied results depending on the cancer model.

In vitro studies have shown that 5-hydroxyflavone (B191505) can inhibit pyruvate (B1213749) kinase M2 (PKM2), an enzyme implicated in cancer cell metabolism, which leads to a decrease in ATP synthesis and energy reduction in cells. farmaciajournal.com Furthermore, it has demonstrated an antagonistic effect on androgen receptors, which was reported to be three times stronger than that of flutamide, a drug used in prostate cancer treatment. farmaciajournal.com In silico predictions also suggest potential antitumor activity for this compound through the inhibition of the Pin1 gene and an increase in TP53 gene activity. mdpi.com

However, not all studies report a potent cytotoxic effect. One study found that 5-hydroxyflavone did not show cytotoxic activity against a panel of cell lines including MCF-7 (breast cancer), FaDU (pharyngeal cancer), MDA-MB-435S (melanoma), U87 (glioblastoma), RPE-1 (retinal pigment epithelial), and HEK293 (embryonic kidney) cells. medchemexpress.com This highlights that the antiproliferative effects of this compound can be highly cell-type specific. In contrast, other structurally related flavanones, such as 2'-hydroxyflavanone (B191500), have shown significant anticancer effects in various models, including breast, pancreatic, and lung cancer, by inducing apoptosis, inhibiting cell cycle progression, and reducing tumor growth in animal xenograft models. oncotarget.come-century.usiiarjournals.orgresearchgate.netoncotarget.com

CompoundCancer Model/Cell LineObserved EffectStudy TypeSource
5-HydroxyflavoneGeneral Cancer CellsInhibition of Pyruvate Kinase M2 (PKM2).In Vitro farmaciajournal.com
5-HydroxyflavoneProstate Cancer ModelAntagonistic effect on androgen receptors.In Vitro farmaciajournal.com
5-HydroxyflavoneGeneral Cancer CellsPredicted antitumor potential via Pin1 inhibition and TP53 increase.In Silico mdpi.com
5-HydroxyflavoneMCF-7, FaDU, MDA-MB-435S, U87, RPE-1, HEK293No cytotoxic activity observed.In Vitro medchemexpress.com
2'-Hydroxyflavanone (related compound)Breast Cancer (MCF-7, MDA-MB-231)Induction of apoptosis, inhibition of cell survival and migration.In Vitro oncotarget.com
2'-Hydroxyflavanone (related compound)Triple-Negative Breast Cancer (MDA-MB-231)Regression of tumors.Animal (Xenograft) oncotarget.comnih.gov
2'-Hydroxyflavanone (related compound)Pancreatic Cancer (BxPC-3, MIA PaCa-2)Induction of apoptosis and cell cycle arrest.In Vitro researchgate.net

Cell Cycle Arrest Induction

The capacity of flavonoids to halt the cell cycle is a key mechanism behind their potential antitumor properties. mdpi.comsemanticscholar.org For 5-hydroxyflavone, computational in silico analysis predicts potential antitumor activity, which is often associated with mechanisms like cell cycle arrest. mdpi.com Complexes formed between 5-hydroxyflavone (also known as primuletin) and lanthanide ions like Samarium(III), Europium(III), Gadolinium(III), and Terbium(III) have been shown to function as cell cycle modulators in cervix and colon adenocarcinoma cells. researchgate.net These complexes were found to disrupt the cell cycle, contributing to their cytotoxic effects on various cancer cell lines. researchgate.net While many flavonoids demonstrate the ability to induce cell cycle arrest in either the G0/G1 or G2/M phases, specific studies detailing the direct action of this compound on cell cycle phases are less common than for its other hydroxylated or derivatized counterparts. semanticscholar.orgmdpi.commdpi.com For instance, 2'-hydroxyflavanone has been shown to halt the cell cycle at the G2/M phase. mdpi.com

Apoptosis Induction Mechanisms

Inducing apoptosis, or programmed cell death, is a primary strategy for cancer chemoprevention. researchgate.net Flavonoids are known to trigger apoptosis in malignant cells through various pathways. mdpi.comsemanticscholar.org The antitumor potential of 5-hydroxyflavone, as suggested by predictive studies, is linked to its ability to induce such mechanisms. mdpi.com Research on heteroleptic complexes of 5-hydroxyflavone with lanthanides demonstrated that these compounds induce apoptotic cell death in cervical and colon cancer cells, a finding confirmed by flow cytometry. researchgate.net The mechanism underlying this effect involves the ability of these complexes to interact with DNA. researchgate.net While direct studies on this compound are limited, research on related compounds provides context. For example, chrysin (B1683763) (5,7-dihydroxyflavone) induces apoptosis in human promonocytic cells in conjunction with the activation of caspase-3. mdpi.com Similarly, 2'-hydroxyflavanone has been shown to induce apoptosis in prostate cancer cells by inhibiting key survival pathways and downregulating anti-apoptotic proteins like Bcl-2, while also activating caspase-3 and promoting the cleavage of poly(ADP-ribose) polymerase (PARP). spandidos-publications.comresearchgate.net

Inhibition of Tumorigenesis-Related Enzymes

This compound has demonstrated significant inhibitory activity against enzymes that play a crucial role in the development and progression of tumors, such as topoisomerases and cytochrome P450 enzymes. researchgate.netmdpi.comumed.pl

Topoisomerase Inhibition Topoisomerases are vital enzymes that regulate the topology of DNA during replication and transcription, making them key targets in cancer therapy. umed.pl this compound has been identified as a potent inhibitor of both topoisomerase I and topoisomerase II. researchgate.netresearchgate.net In one study, it displayed stronger inhibitory activity against topoisomerase I than camptothecin, a well-known topoisomerase inhibitor used as a positive control. researchgate.net

CompoundEnzyme TargetInhibitory Activity (IC50)Reference Compound (IC50)Source
This compoundTopoisomerase I12.0 µMCamptothecin (17.0 µM) researchgate.net
This compoundTopoisomerase II0.054 to 17.0 µMEtoposide (28.0 µM) researchgate.net

Cytochrome P450 Inhibition Cytochrome P450 (CYP) enzymes, particularly the CYP1 family, are involved in the metabolic activation of procarcinogens into carcinogenic compounds. mdpi.comnih.gov Inhibiting these enzymes is a key strategy in cancer prevention. This compound has been shown to be a selective inhibitor of CYP1A enzymes. mdpi.com Specifically, it exhibits higher inhibitory activity and selectivity towards P450 1A2, a major human liver enzyme, compared to P450 1A1. mdpi.com In contrast, it is a weak inhibitor of CYP2C9 and CYP3A4. nih.govacs.org

Antimicrobial and Antiviral Properties (In Vitro)

This compound and its related structures exhibit a range of antimicrobial and antiviral activities, which have been documented in various in vitro studies. mdpi.comresearchgate.netfarmaciajournal.com

Antibacterial Activity

This compound has demonstrated moderate antibacterial activity against a variety of both Gram-positive and Gram-negative bacteria. mdpi.com The presence and position of hydroxyl groups on the flavanone structure are critical for its antibacterial action. mdpi.comnih.gov Studies have shown that 5-hydroxyflavanones with additional hydroxyl groups can inhibit the growth of oral pathogens like Streptococcus mutans and Streptococcus sobrinus. mdpi.comnih.govnih.gov

The compound's efficacy has been tested against several bacterial strains:

Streptococcus mutans and Streptococcus sobrinus : 5-hydroxyflavanones with one, two, or three additional hydroxyl groups at the 7, 2′, and 4′ positions have been shown to inhibit the growth of these dental caries-associated bacteria. nih.govnih.gov

Staphylococcus aureus : this compound showed bacteriostatic action against S. aureus ATCC 25619 at a concentration of 200 µg/mL. mdpi.com The hydroxyl group at the 5-position is considered important for its activity against MRSA strains. mdpi.com In another study, the minimum inhibitory concentration (MIC) for monohydroxylated flavones against S. aureus was 500 µg/mL. farmaciajournal.com

Micrococcus luteus : The antimicrobial activity of flavonoids, including this compound, has been screened against Micrococcus luteus. scielo.br

Escherichia coli : this compound exhibited a bacteriostatic effect on E. coli 104 at 200 µg/mL, while at a lower concentration of 25 µg/mL, it showed a bactericidal effect against other E. coli strains. mdpi.com

Pseudomonas aeruginosa : A bacteriostatic effect was observed against P. aeruginosa ATCC 8027 at a concentration of 200 µg/mL. mdpi.com

Vibrio cholerae : While specific data for this compound against Vibrio cholerae is not prominent, flavonoids, in general, have been proposed to neutralize bacterial toxic factors from this pathogen. mdpi.com

Bacterial StrainCompoundActivity TypeConcentration (MIC)Source
S. aureus ATCC 25619This compoundBacteriostatic200 µg/mL mdpi.com
P. aeruginosa ATCC 8027This compoundBacteriostatic200 µg/mL mdpi.com
E. coli 104This compoundBacteriostatic200 µg/mL mdpi.com
E. coli (103, 105, 108)This compoundBactericidal25 µg/mL mdpi.com
Gram-positive strainsHydroxylated flavone derivativesInhibitory200 µg/mL mdpi.com
Gram-negative strainsHydroxylated flavone derivativesInhibitory200 µg/mL mdpi.com

Antifungal Activity

The antifungal properties of flavonoids are also an area of active research. nih.gov this compound derivatives have shown activity against various fungal species. For instance, 7,4′-dimethoxy-5-hydroxy-flavanone demonstrated antifungal activity against Cladosporium sphaerospermum and Cladosporium cladosporioides. nih.gov The presence of a hydroxyl group at the 5-position, or an o-dihydroxy moiety on the A ring of the flavone, is considered favorable for synergistic antifungal activity. mdpi.com Studies have tested this compound and its derivatives against the yeast Saccharomyces cerevisiae, though some results indicate it was inactive or only weakly active against this species in particular assays. nih.govjmb.or.kr

Antiviral Mechanisms

Hydroxyflavones are recognized for their antiviral effects. researchgate.netfarmaciajournal.com While direct evidence for this compound is emerging, studies on structurally related compounds provide insight into potential mechanisms. A bioisosteric alternative, 5-hydroxychromone derivatives, have shown antiviral activity against both Hepatitis C virus (HCV) and SARS-associated coronavirus (SCV). nih.govsemanticscholar.org These compounds were found to inhibit both the NTPase and helicase activities of the SCV enzyme. nih.gov In contrast, 5-hydroxyflavone derivatives with arylmethyloxy substituents were active against HCV but lacked anti-SCV activity, suggesting that the 2-phenyl group may influence the antiviral spectrum. nih.gov Furthermore, metal complexes of related hydroxyflavones, such as ladanein, have demonstrated antiviral efficacy, with improved pharmacokinetic properties compared to the flavonoid alone. researchgate.netfarmaciajournal.com

Neuroprotective Effects (In Vitro and Animal Studies)

Currently, there is a lack of direct scientific studies specifically investigating the neuroprotective effects of this compound in either in vitro cell models or in vivo animal models. While the broader class of flavonoids has been noted for potential neuroprotective properties, including antioxidant and anti-inflammatory actions, specific data on this compound's efficacy in protecting neuronal cells from damage or degeneration is not available in the reviewed scientific literature.

Cardiovascular System Modulation (In Vitro and Animal Studies)

Vasorelaxant Effects

In vitro studies on isolated rat aortic rings have demonstrated that this compound exhibits full vasorelaxant effects. mdpi.comresearchgate.net This effect is noted to be endothelium-independent. researchgate.net The mechanism behind this vasodilation appears to be linked to the modulation of potassium channels. The vasorelaxant activity of this compound was counteracted by tetraethylammonium (B1195904) chloride, which suggests the involvement of calcium-activated potassium channels. mdpi.com

Further investigation revealed that iberiotoxin, a specific blocker of large-conductance calcium-activated potassium channels (BKCa), also antagonized the effects of this compound. mdpi.com This indicates that the hydroxyl group at the 5-position of the flavanone structure may be crucial for its interaction with these channels. mdpi.com Additionally, the vasorelaxing action of this compound was inhibited by glibenclamide, pointing to the potential involvement of ATP-sensitive potassium (KATP) channels in its mechanism of action. mdpi.comsemanticscholar.org

Platelet Aggregation Inhibition

This compound has been shown to inhibit platelet aggregation in human whole blood in vitro. mdpi.com The compound demonstrated a marked inhibitory effect against aggregation induced by three different agents: arachidonic acid (AA), adenosine (B11128) diphosphate (B83284) (ADP), and collagen. mdpi.com The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit platelet aggregation by 50%, were determined for each inducer.

InducerIC50 Value of this compound (μg/mL)
Arachidonic Acid (AA)56.1 ± 0.89
Adenosine Diphosphate (ADP)69.7 ± 0.76
Collagen183.2 ± 3.2

Table 1. Inhibitory effects of this compound on platelet aggregation induced by different agents in human whole blood. mdpi.com

Calcium Channel Modulation

Direct modulation of calcium channels by this compound has not been extensively documented. However, its effects on potassium channels indirectly influence calcium signaling in vascular smooth muscle cells. This compound has been identified as an agonist of calcium-activated potassium channels. mdpi.comsemanticscholar.org The activation of these channels leads to an outflow of potassium ions from the cell, causing hyperpolarization of the cell membrane. This hyperpolarization, in turn, inhibits the opening of voltage-gated calcium channels, leading to a decrease in the influx of calcium into the vascular smooth muscle cells and subsequent vasorelaxation.

Compound Names

Compound Name
This compound
Tetraethylammonium chloride
Iberiotoxin
Glibenclamide
Arachidonic acid
Adenosine diphosphate
Collagen
Quercetin

of this compound

This article focuses on the pre-clinical biological activities of the chemical compound this compound, specifically its neuroprotective and cardiovascular effects as observed in in vitro and animal models.

Neuroprotective Effects (In Vitro and Animal Studies)

Currently, there is a notable absence of direct scientific research specifically detailing the neuroprotective activities of this compound. While the broader class of flavonoids is recognized for potential neuroprotective benefits, such as antioxidant and anti-inflammatory properties, specific experimental data confirming the efficacy of this compound in protecting nerve cells has not been found in the reviewed scientific literature.

Cardiovascular System Modulation (In Vitro and Animal Studies)

In vitro research utilizing isolated rat aortic rings has established that this compound produces a complete vasorelaxant effect. mdpi.comresearchgate.net This relaxation of the blood vessel is observed to be independent of the endothelium. researchgate.net The underlying mechanism for this vasodilation is associated with the modulation of potassium channels. mdpi.comresearchgate.net The vasorelaxant action of this compound was effectively blocked by tetraethylammonium chloride, indicating the participation of calcium-activated potassium channels. mdpi.com

Further detailed investigations showed that iberiotoxin, a specific inhibitor of large-conductance calcium-activated potassium channels (BKCa), also counteracted the effects of this compound. mdpi.com This suggests that the hydroxyl group located at the 5-position of the flavanone structure is likely important for its interaction with these specific channels. mdpi.com Moreover, the vasorelaxant response to this compound was diminished by glibenclamide, which points to the additional involvement of ATP-sensitive potassium (KATP) channels in its mode of action. mdpi.comsemanticscholar.org

In studies conducted on human whole blood in vitro, this compound has demonstrated the ability to inhibit platelet aggregation. mdpi.com The compound showed a significant inhibitory effect on platelet clumping induced by arachidonic acid (AA), adenosine diphosphate (ADP), and collagen. mdpi.com The IC50 values, representing the concentration at which the compound inhibits 50% of the aggregation process, were quantified for each of these inducers.

InducerIC50 Value of this compound (µM)
Arachidonic Acid (AA)56.1 ± 0.89
Adenosine Diphosphate (ADP)69.7 ± 0.76
Collagen183.2 ± 3.2

Table 1. Inhibitory effects of this compound on platelet aggregation induced by different agents in human whole blood. mdpi.com

The direct interaction of this compound with calcium channels has not been a primary focus of the available research. However, its influence on potassium channels plays a significant role in indirectly modulating calcium signaling within vascular smooth muscle cells. This compound is recognized as an agonist for calcium-activated potassium channels. mdpi.comsemanticscholar.org The activation of these channels facilitates the efflux of potassium ions, leading to hyperpolarization of the cell membrane. This change in membrane potential subsequently inhibits the opening of voltage-gated calcium channels, thereby reducing the influx of calcium and promoting vasorelaxation.

Structure Activity Relationship Sar Studies of 5 Hydroxyflavanone and Derivatives

Influence of Hydroxyl Group Position and Substitution on Biological Activity

The position and number of hydroxyl (-OH) groups on the flavanone (B1672756) skeleton are critical determinants of the biological activity of 5-hydroxyflavanone derivatives. nih.govsemanticscholar.org The antioxidant capacity, a well-documented property of flavonoids, is significantly influenced by the arrangement of these functional groups. nih.govsemanticscholar.org

The presence of a hydroxyl group at the 5-position is important for antibacterial activity, particularly against Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Studies have shown that 5-hydroxyflavanones with additional hydroxyl groups at the 7, 2', and 4' positions can inhibit the growth of oral bacteria like Streptococcus mutans and Streptococcus sobrinus. nih.govsemanticscholar.org The 5,7-dihydroxylation pattern on the A ring, in conjunction with dihydroxylation on the B ring (at positions 2',4' or 2',6'), is particularly important for anti-MRSA activity. nih.gov

The substitution of hydroxyl groups with other functional groups, such as methoxy (B1213986) groups, can also modulate biological activity. For instance, the presence of a methoxy group at the C7 position of the A ring has been shown to enhance the anti-inflammatory activity of flavones. mdpi.com

Table 1: Influence of Hydroxyl Group Position on Biological Activity of this compound Derivatives
Substitution PatternBiological ActivityReference
5-OHImportant for anti-MRSA activity. nih.gov
5,7-diOH and 2',4'- or 2',6'-diOHImportant for anti-MRSA activity. nih.gov
5-OH with additional -OH at 7, 2', and 4'Inhibits growth of S. mutans and S. sobrinus. nih.govsemanticscholar.org
B ring -OHPrimary determinant of ROS/RNS scavenging. nih.govsemanticscholar.org
6-OH or 7-OHDoes not significantly affect free radical scavenging. researchgate.net
7-methoxyEnhances anti-inflammatory activity. mdpi.com

Impact of Halogenation and Alkylation on Pharmacological Profiles

Halogenation , the introduction of halogen atoms (F, Cl, Br, I) onto the flavonoid core, has been explored to enhance the biological activities of flavones. mdpi.comresearchgate.net For instance, brominated flavone (B191248) derivatives have demonstrated superior anticancer activity compared to their chlorinated and fluorinated counterparts, exhibiting selective cytotoxicity against cancer cell lines. mdpi.com While direct studies on halogenated this compound are limited, research on related flavones suggests that halogen substitution can be a viable strategy to improve their pharmacological profiles. For example, 3',4'-dichloroflavone did not show enhanced DNA binding. iiarjournals.orgiiarjournals.org

Alkylation , the addition of an alkyl group to the hydroxyl moieties, is a common derivatization technique. mdpi.compreprints.org Alkylation of the 3-hydroxyl group in flavonols has been found to generally increase their antiproliferative activity against prostate cancer cell lines. mdpi.compreprints.orgencyclopedia.pub Specifically, introducing an amino group linked to the 3-hydroxyl group via a three- to five-carbon linker is beneficial for this activity. mdpi.compreprints.orgencyclopedia.pub In the context of this compound derivatives, selective alkylation is also a key strategy. The 7-hydroxyl group is more readily alkylated than the 5-hydroxyl group due to the intramolecular hydrogen bond between the 5-OH and the C4-carbonyl group, which makes the 5-OH proton less acidic. iiarjournals.org To alkylate the 5-hydroxyl group, stronger reaction conditions are often required. iiarjournals.org Studies on 7-hydroxyflavone (B191518) and 5,7-dihydroxyflavone (chrysin) have shown that alkylation of the 7-hydroxyl group can lead to compounds with altered DNA binding and potential anticancer activity. iiarjournals.org For example, 7-dimethylaminoethoxy-5-hydroxyflavone and 7-dimethylaminopropoxy-5-hydroxyflavone have shown moderate anticancer activity. iiarjournals.org

Table 2: Impact of Halogenation and Alkylation on the Biological Activity of Flavonoid Derivatives
ModificationCompound TypeObserved EffectReference
BrominationFlavone derivativesSuperior and selective anticancer activity compared to chlorinated and fluorinated analogs. mdpi.com
Dichlorination (3',4')FlavoneDid not enhance DNA binding. iiarjournals.orgiiarjournals.org
Alkylation of 3-OHFlavonolsIncreased antiproliferative activity against prostate cancer cells. mdpi.compreprints.orgencyclopedia.pub
Alkylation of 7-OH in 5,7-dihydroxyflavoneFlavone (Chrysin)Altered DNA binding affinity. iiarjournals.org
7-dimethylaminoalkoxy substitution5-hydroxyflavone (B191505) derivativesModerate anticancer activity. iiarjournals.org

Role of Metal Chelation in Modulating Biological Activity

The ability of this compound to chelate metal ions is a significant aspect of its biological activity. nih.govsemanticscholar.org The chemical structure of flavonoids, particularly the presence of hydroxyl and carbonyl groups, facilitates the formation of complexes with various metal ions. researchgate.netfarmaciajournal.com This chelation can modulate the compound's biological effects in several ways.

The 5-hydroxyl group, along with the adjacent 4-carbonyl group, creates a prime site for metal ion chelation, allowing 5-hydroxyflavone to act as a bidentate ligand. researchgate.net The formation of these metal complexes can lead to changes in the biological activity of the flavonoid, potentially enhancing its pharmacodynamic performance and influencing its pharmacokinetic profile by altering its hydrophilic or lipophilic character. researchgate.netfarmaciajournal.com

One of the most well-studied consequences of metal chelation is the enhancement of antioxidant activity. farmaciajournal.com By chelating metal ions like iron and copper, which are involved in the generation of free radicals, flavonoids can prevent oxidative damage to biomolecules. nih.govsemanticscholar.org In fact, the antioxidant activity of iron complexes with 5-hydroxyflavone has been demonstrated in vivo. farmaciajournal.com Furthermore, copper and iron complexes with flavonoids, including 5-hydroxyflavone, have shown superior antioxidant activity compared to the ligands alone. farmaciajournal.com

Beyond antioxidant effects, metal chelation can also influence other biological activities. Metal complexes of flavonoids have been reported to possess antimicrobial and antiproliferative properties that are often superior to the parent flavonoid. researchgate.net For instance, copper(II) complexes of certain flavonoids have shown enhanced alpha-amylase inhibitory activity, suggesting a potential role in managing diabetes. researchgate.net

Table 3: Role of Metal Chelation in the Biological Activity of 5-Hydroxyflavone and Related Flavonoids
Metal IonFlavonoidEffect of ChelationReference
Iron (Fe)5-hydroxyflavoneEnhanced antioxidant activity in vivo. farmaciajournal.com
Copper (Cu)5-hydroxyflavoneSuperior antioxidant activity compared to the ligand alone. farmaciajournal.com
Various metalsGeneral flavonoidsSuperior antimicrobial and antiproliferative activity of the metal complexes. researchgate.net
Copper (Cu) (II)General flavonoidsEnhanced alpha-amylase inhibitory activity. researchgate.net

Computational Modeling and Docking Studies for SAR Elucidation

Computational modeling and molecular docking studies are invaluable tools for elucidating the structure-activity relationships of this compound and its derivatives. mdpi.comresearchgate.net These in silico methods provide insights into the molecular interactions between the compounds and their biological targets, helping to rationalize their observed activities and guide the design of new, more potent molecules.

Quantum chemical computations, such as Density Functional Theory (DFT), are used to predict the chemical reactivity and physicochemical properties of flavonoid derivatives. daneshyari.com For example, the highest occupied molecular orbital (HOMO) energy can help explain the antioxidant activity of these compounds, as it relates to their ability to donate electrons. daneshyari.com Computational studies have predicted that 6-hydroxyflavanone (B191495) has a higher antioxidant activity compared to other monohydroxy derivatives, a finding that correlates with experimental results. mdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. researchgate.netmdpi.com This method has been widely used to study the interactions of flavonoids with various protein targets. nih.govresearchgate.net Docking studies can identify key amino acid residues involved in the binding and help to understand the structural requirements for effective interaction. For instance, docking simulations have identified several flavanones, including hesperetin (B1673127) and naringenin (B18129), as potential inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. researchgate.net

Advanced Research Methodologies and Future Perspectives

Application of Omics Technologies in 5-Hydroxyflavanone Research

The study of this compound is increasingly benefiting from the application of "omics" technologies, which allow for a comprehensive analysis of molecules involved in biological processes. These technologies, including proteomics, metabolomics, and transcriptomics, provide a powerful lens through which to understand the complex interactions of this flavonoid within biological systems.

Proteomics: This field focuses on the large-scale study of proteins. In the context of this compound research, proteomics can identify the specific proteins that interact with this compound, leading to a better understanding of its mechanisms of action. For instance, research on 2'-hydroxyflavanone (B191500), a related compound, utilized advanced proteomic techniques to characterize changes in the protein profiles of breast cancer cells after treatment. nih.gov This approach revealed significant alterations in proteins associated with cancer incidence, metastasis, and therapeutic sensitivity. nih.gov Similarly, 6-hydroxyflavanone (B191495) is considered a useful biochemical flavonoid for proteomics research. scbt.com The application of such proteomic approaches to this compound could reveal its protein targets and signaling pathways affected, offering insights into its therapeutic potential. researchgate.net

Metabolomics: This technology involves the systematic identification and quantification of the complete set of small-molecule metabolites in a biological system. scielo.org.co Metabolomics studies can reveal how this compound affects the metabolic fingerprint of cells or organisms. For example, metabolomic analyses of root exudates have identified various flavonoids and other metabolites with allelopathic effects. scielo.org.co In the context of this compound, metabolomics can help identify its own metabolites, such as (2S,3S,4S,5R)-3,4,5-trihydroxy-6-(4-oxo-2-phenylchromen-5-yl)oxyoxane-2-carboxylic acid, a known human metabolite. nih.gov Furthermore, integrated metabolomics and transcriptomics analyses in plants have been used to characterize phenolic compounds and their biosynthetic pathways. frontiersin.orgdntb.gov.ua

Transcriptomics: This area of study examines the complete set of RNA transcripts produced by an organism. Transcriptomic analysis can show how this compound influences gene expression. For example, studies on other flavonoids have used transcriptomics to reveal their effects on the expression of genes involved in various pathways, such as those related to phytoalexin biosynthesis in response to UV treatment in rice. thegoodscentscompany.com In wheat, transcriptomics combined with metabolomics has provided crucial information on the accumulation of phenolic compounds and identified genes involved in their synthesis. frontiersin.org Similar transcriptomic studies on this compound could elucidate the genetic and molecular pathways it modulates.

High-Throughput Screening Approaches for Activity Profiling

High-throughput screening (HTS) is a drug discovery process that utilizes automation to test a large number of chemical and biological compounds for a specific biological target. bmglabtech.com This methodology is crucial for efficiently profiling the biological activities of compounds like this compound.

HTS allows for the rapid screening of extensive compound libraries against various biological targets to identify "hits." evotec.com The process typically involves miniaturized assays in microplate formats (e.g., 384-, 1536-, or 3456-well plates) and automated data acquisition and analysis. bmglabtech.com For instance, a recent study screened five commercial compound libraries, totaling 2228 molecules, for anthelmintic activity using an HTS format. mdpi.comnih.gov This screening identified two flavonoid compounds as promising candidates. mdpi.comnih.gov

Various HTS assays can be employed to profile the activities of this compound. These can be biochemical assays, which assess target binding or modulation in a cell-free system, or cell-based assays, which provide a more physiologically relevant environment. evotec.com The choice of assay depends on the specific biological question being addressed. For example, to assess the potential anti-cancer activity of this compound, HTS could be used to screen its effects on the proliferation of various cancer cell lines. medchemexpress.com

Table 1: High-Throughput Screening (HTS) Methodologies
HTS ComponentDescriptionRelevance to this compound Research
Compound LibrariesLarge collections of chemical compounds, including natural products and synthetic molecules. mdpi.comnih.govScreening libraries containing this compound and its derivatives to identify new biological activities.
Assay MiniaturizationUse of microplates with a high number of wells (e.g., 384, 1536) to reduce reagent consumption and increase throughput. bmglabtech.comEnables cost-effective and rapid testing of this compound across multiple concentrations and cell lines.
Robotics and AutomationAutomated liquid handling, plate transport, and data acquisition to ensure consistency and speed. bmglabtech.comMinimizes human error and allows for large-scale screening campaigns to profile this compound's activity.
Detection TechnologiesVarious readout methods such as fluorescence intensity, fluorescence polarization, and luminescence. bmglabtech.comSelection of appropriate detection methods to quantify the specific biological effects of this compound.

Exploration of Novel Biological Targets and Mechanisms

While flavonoids are known for their antioxidant and anti-inflammatory properties, research continues to uncover novel biological targets and mechanisms of action. nih.govnih.gov For this compound, exploring these new avenues is crucial for expanding its potential therapeutic applications.

One area of exploration is its interaction with specific enzymes and signaling pathways. For example, some flavonoids have been shown to inhibit DNA polymerase-beta, a potential target for Alzheimer's disease. biocrick.com Others can modulate the activity of kinases and influence metabolic pathways involving cytochrome P450 enzymes. mdpi.com The ability of flavonoids to interact with multiple gene products suggests that this compound may also have pleiotropic effects. nih.gov

The anti-cancer potential of flavonoids is another significant area of research. numberanalytics.com Studies have shown that flavonoids can inhibit cancer cell growth and induce apoptosis. numberanalytics.com The mechanisms can be complex, involving the modulation of pathways like MAPK, apoptosis, and TNF signaling. researchgate.net For instance, 2'-hydroxyflavanone has been shown to induce changes in the proteomic profile of breast cancer cells, affecting proteins involved in the disease's incidence and progression. nih.gov The mechanism of action of 2'-hydroxyflavanone appears to differ depending on the cancer cell type. plos.org

Furthermore, the antibacterial properties of flavonoids present another avenue for investigation. nih.gov Some flavonoids can form complexes with bacterial proteins, disrupting microbial membranes and inactivating key enzymes. nih.gov The 5-hydroxy group in flavanones is considered important for their activity against certain bacteria. nih.gov

Conceptual Development of Advanced Delivery Systems for Pre-clinical Research

A significant challenge in translating the therapeutic potential of flavonoids like this compound into clinical applications is their often-poor bioavailability. nih.gov Advanced drug delivery systems (DDSs) offer a promising solution to overcome this limitation by enhancing solubility, stability, and targeted delivery. nih.govthno.org

Nanotechnology-based DDSs are at the forefront of this research. mdpi.comnih.gov These systems utilize nanocarriers such as nanoparticles, liposomes, and micelles to encapsulate therapeutic agents. nih.gov Nano-based systems can improve the pharmacokinetic profile of drugs, leading to prolonged circulation time and increased accumulation at the target site. nih.govpharmafocusasia.com

For preclinical research on this compound, several types of advanced delivery systems can be conceptualized:

Polymeric Nanoparticles: These can be engineered from biocompatible and biodegradable polymers to encapsulate this compound, protecting it from degradation and facilitating controlled release. imrpress.com

Lipid-Based Nanocarriers: Liposomes and solid lipid nanoparticles can enhance the oral bioavailability of hydrophobic compounds like this compound by improving their absorption in the gastrointestinal tract. imrpress.com

Hydrogels: These three-dimensional polymer networks can be designed to be stimuli-responsive, releasing their payload in response to specific environmental cues such as pH or temperature. imrpress.commdpi.com This allows for targeted drug delivery to specific sites, such as the slightly acidic environment of tumors. thno.org

Hybrid Systems: Combining different types of materials, such as polymer-lipid hybrid nanoparticles, can offer synergistic advantages for drug delivery. nih.gov

The development of these advanced DDSs for this compound will require thorough preclinical evaluation to assess their safety, efficacy, and pharmacokinetic properties. mdpi.com

Table 2: Advanced Drug Delivery Systems for Preclinical Research
Delivery SystemDescriptionPotential Application for this compound
Polymeric NanoparticlesNanoscale carriers made from biocompatible and biodegradable polymers. imrpress.comSustained release and protection from metabolic degradation.
LiposomesSpherical vesicles composed of a lipid bilayer, capable of encapsulating both hydrophilic and hydrophobic drugs. nih.govEnhanced solubility and improved cellular uptake.
Stimuli-Responsive HydrogelsPolymer networks that swell in water and can release drugs in response to specific triggers like pH or temperature. mdpi.comTargeted delivery to specific tissues or organs with altered microenvironments.
MicellesSelf-assembling core-shell structures formed by amphiphilic molecules in an aqueous solution. mdpi.comSolubilization of poorly water-soluble this compound for improved bioavailability.

Identification of Research Gaps and Emerging Directions in Flavonoid Science

Despite extensive research, there are still significant gaps in our understanding of flavonoids, including this compound. Addressing these gaps and exploring emerging research directions will be crucial for advancing the field.

Research Gaps:

Detailed Mechanistic Studies: While many biological activities of flavonoids have been reported, the precise molecular mechanisms underlying these effects are often not fully understood. nih.gov There is a need for more in-depth studies to identify specific molecular targets and signaling pathways.

Bioavailability and Metabolism: The in vivo fate of many flavonoids, including their absorption, distribution, metabolism, and excretion, remains a critical area of investigation. nih.gov A better understanding of these processes is essential for designing effective therapeutic strategies.

Structure-Activity Relationships: While some general structure-activity relationships for flavonoids have been established, more detailed studies are needed to understand how specific structural features, such as the position and number of hydroxyl groups, influence their biological activity. nih.gov

Clinical Translation: A major gap exists between the promising results of preclinical studies and the successful translation of flavonoids into clinical practice. nih.gov More rigorous and well-designed clinical trials are needed to validate their therapeutic efficacy in humans. thno.org

Emerging Directions:

Personalized Medicine: Individual variability in response to flavonoids, potentially due to genetic factors and gut microbiota composition, is an emerging area of interest. researchgate.net Personalized approaches to flavonoid supplementation could maximize their health benefits. researchgate.net

Synergistic Effects: Investigating the synergistic effects of this compound with other phytochemicals or conventional drugs could lead to the development of more effective combination therapies.

Targeting the Gut Microbiome: The gut microbiome plays a crucial role in the metabolism and bioavailability of flavonoids. Understanding and manipulating these interactions could enhance their therapeutic potential. xiahepublishing.com

Advanced Computational Approaches: The use of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can accelerate the discovery of new biological activities and help in the design of novel flavonoid-based drugs. nih.govbiocrick.com

Q & A

Basic Question: What is the role of 5-hydroxyflavanone (naringenin) in flavonoid biosynthesis, and how can its enzymatic pathways be experimentally validated?

Answer:
this compound (naringenin) serves as a central intermediate in flavonoid biosynthesis. It is a precursor for flavones, isoflavones, and anthocyanins. Enzymatic pathways involve cytochrome P450 monooxygenases (e.g., flavone synthase II) and O-methyltransferases (OMTs) that modify its structure. To validate these pathways:

  • Methodology : Use gene cloning (e.g., from Glycyrrhiza echinata [^19]) and recombinant protein assays to confirm enzyme activity. For example, 4'-OMT activity can be tested against 2,7,4'-trihydroxyisoflavanone .
  • Analytical Tools : Employ HPLC and LC-MS to track metabolite changes in genetically modified plant cells or enzyme knockout models .

Basic Question: Which analytical techniques are most effective for identifying and quantifying this compound in plant extracts?

Answer:
Key techniques include:

  • Extraction : Microwave-assisted, Soxhlet, or sonication methods using solvents like methanol or ethyl acetate to optimize yield .
  • Identification : GC-MS for volatile derivatives or UPLC-TOF-MS for non-volatile compounds. For example, this compound derivatives were characterized using MS fragmentation patterns and retention time matching .
  • Quantification : Calibration curves using pure standards in HPLC with UV detection (λ = 280–320 nm) .

Advanced Question: How can computational methods (e.g., DFT, MP2) resolve discrepancies between theoretical and experimental data on this compound’s electronic properties?

Answer:
Discrepancies in electronic properties (e.g., HOMO-LUMO gaps) arise from approximations in computational models. To address this:

  • Methodology : Compare MP2 and B3LYP calculations with crystallographic data. For this compound, MP2 better predicted torsional barriers (~16 kJ/mol for methoxy rotation) and phenyl group mobility .
  • Validation : Use experimental UV-Vis spectroscopy or X-ray diffraction to cross-check charge distribution and reactivity differences in polymorphic structures (e.g., Structures I and II) .

Advanced Question: What experimental designs are optimal for evaluating this compound’s inhibitory activity against monoamine oxidase B (MAO-B)?

Answer:

  • Assay Design : Use recombinant human MAO-B in a fluorometric or spectrophotometric assay with kynuramine as a substrate. Measure IC₅₀ values and calculate Ki (inhibition constant) via Lineweaver-Burk plots .
  • Controls : Include selective MAO-B inhibitors (e.g., selegiline) and validate purity of this compound via NMR and HPLC (>95%) .
  • Data Interpretation : Compare Ki values (e.g., 1.1–1.4 µM for MAO-B ) with structural analogs to identify critical functional groups (e.g., methoxy substitutions).

Advanced Question: How can researchers resolve contradictions in polymorphic stability predictions for this compound?

Answer:
Polymorphic stability conflicts (e.g., energy differences <1.5 kJ/mol in calculations vs. experimental observations ) require:

  • Multi-Method Analysis : Combine MP2-level calculations for torsional barriers with differential scanning calorimetry (DSC) to measure melting points and phase transitions.
  • Crystallography : Perform single-crystal X-ray diffraction to confirm lattice packing effects, which computational models may overlook .

Advanced Question: What strategies optimize the extraction of this compound from complex matrices while minimizing degradation?

Answer:

  • Solvent Selection : Use ethanol-water mixtures (70:30 v/v) to balance polarity and reduce thermal degradation .
  • Advanced Techniques : Microwave-assisted extraction (MAE) at 50°C for 10 minutes improves yield vs. traditional Soxhlet .
  • Stabilization : Add antioxidants (e.g., ascorbic acid) during extraction and store samples at –80°C under nitrogen .

Advanced Question: How can enzymatic studies be designed to investigate this compound’s interaction with cytochrome P450 enzymes?

Answer:

  • In Vitro Assays : Incubate this compound with recombinant P450 enzymes (e.g., CYP93B1) and NADPH cofactor. Monitor product formation via LC-MS .
  • Kinetic Analysis : Determine Kₘ and Vₘₐₓ using Michaelis-Menten plots. Compare with substrate analogs to identify structural determinants of enzyme specificity .

Methodology-Focused Question: How should researchers formulate hypothesis-driven questions on this compound’s bioactivity?

Answer:

  • FLOAT Framework : Ensure questions are F ocused, L ogical, O riginal, A ctionable, and T estable . Example: “Does this compound’s methoxy group enhance MAO-B inhibition by altering substrate binding kinetics?”
  • Scope : Avoid overly broad inquiries (e.g., “What are all the uses of this compound?”) in favor of mechanistic studies (e.g., structure-activity relationships) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.